2,3-Dimethylnaphthalen-1-amine
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Overview
Description
2,3-Dimethylnaphthalen-1-amine is an organic compound with the molecular formula C12H13N It is a derivative of naphthalene, where two methyl groups are substituted at the 2 and 3 positions, and an amine group is attached at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnaphthalen-1-amine typically involves the nitration of 2,3-dimethylnaphthalene followed by reduction to form the corresponding amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, alternative reduction methods, such as catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride, may be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dimethylnaphthalen-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. The compound’s aromatic structure allows it to participate in π-π interactions, further modulating its activity and effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylnaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.
1-Aminonaphthalene: Has an amine group but lacks the methyl substitutions, leading to different chemical properties and reactivity.
2,3-Diaminonaphthalene: Contains two amine groups, resulting in distinct chemical behavior and applications.
Uniqueness
2,3-Dimethylnaphthalen-1-amine is unique due to the presence of both methyl and amine groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H13N |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
2,3-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,13H2,1-2H3 |
InChI Key |
HYYHZKJOMGKDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)N |
Origin of Product |
United States |
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